2-Chloro-5-iodophenol CAS number and properties
2-Chloro-5-iodophenol CAS number and properties
An In-Depth Technical Guide to 2-Chloro-5-iodophenol: Properties, Applications, and Synthetic Utility
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with 2-Chloro-5-iodophenol. It moves beyond a simple recitation of data to provide field-proven insights into its chemical behavior, safe handling, and strategic application in complex molecular synthesis.
Core Identification and Chemical Identity
2-Chloro-5-iodophenol is a halogenated aromatic compound distinguished by the presence of three different substituents on the benzene ring: a hydroxyl group, a chlorine atom, and an iodine atom. This unique substitution pattern makes it a valuable and versatile building block in organic synthesis.
The definitive identifier for this compound is its CAS (Chemical Abstracts Service) number.
The structural arrangement of its functional groups dictates its reactivity and utility, particularly in medicinal chemistry.
Caption: Chemical structure of 2-Chloro-5-iodophenol (CAS: 289039-26-5).
Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in experimental design, ensuring proper handling, storage, and reaction setup.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₄ClIO | [3][5][6] |
| Molecular Weight | 254.45 g/mol | [3][5][6] |
| Appearance | Solid | [4] |
| Melting Point | 56.5 °C | [7] |
| Boiling Point | 277.6 ± 25.0 °C (Predicted) | [5][7] |
| Density | 2.087 ± 0.06 g/cm³ (Predicted) | [5][7] |
| Purity | Typically ≥95% | [1] |
| Storage | Room temperature, in a dry, dark, tightly sealed container. | [7][8] |
Safety, Handling, and Hazard Mitigation
Trustworthiness through Proactive Safety: The protocols involving 2-Chloro-5-iodophenol must be self-validating from a safety perspective. Its hazardous nature requires stringent adherence to established safety procedures.
This compound is classified as corrosive and harmful.[3][4] Exposure can cause severe skin burns, eye damage, and is harmful if swallowed, inhaled, or in contact with skin.[1][4]
GHS Hazard Classification:
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H315: Causes skin irritation[3]
-
H318: Causes serious eye damage[3]
-
H335: May cause respiratory irritation[3]
-
H290: May be corrosive to metals[4]
Precautionary Measures (Selected):
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][4]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]
Caption: Essential GHS pictograms and required Personal Protective Equipment.
Strategic Applications in Drug Development & Synthesis
Expertise in Action: The true value of 2-Chloro-5-iodophenol lies not just in its structure, but in its strategic application. The differential reactivity of its halogen substituents is the key to its utility. The carbon-iodine bond is significantly weaker and more polarizable than the carbon-chlorine bond, making it the preferred site for metal-catalyzed cross-coupling reactions.
This compound serves as a critical intermediate in the synthesis of pharmaceuticals and agrochemicals.[5] Its primary role is to act as a scaffold, allowing for the introduction of molecular complexity through reactions at the iodine position.
Key Reactions:
-
Suzuki Coupling: Reaction with boronic acids to form new carbon-carbon bonds.
-
Heck Coupling: Reaction with alkenes to form substituted alkenes.
These reactions are foundational in medicinal chemistry for building the carbon skeletons of complex active pharmaceutical ingredients (APIs).[5][10] The ability to selectively functionalize the iodine position while leaving the chlorine atom intact for potential subsequent transformations makes it a highly valuable synthetic tool.[5] For instance, it is a known precursor in the synthesis of modern hypoglycemic drugs.[11]
Caption: Conceptual workflow for a Suzuki cross-coupling reaction.
Detailed Experimental Protocol: Suzuki Coupling
A Self-Validating Methodology: The following protocol is a representative, self-validating system for a Suzuki cross-coupling reaction. Each step is designed to ensure optimal reaction conditions, facilitate monitoring, and lead to a pure final product.
Objective: To synthesize a 2-chloro-5-arylphenol derivative from 2-Chloro-5-iodophenol.
Materials:
-
2-Chloro-5-iodophenol
-
Arylboronic acid (1.1 equivalents)
-
Palladium Tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.03 equivalents)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 equivalents)
-
Toluene and Water (e.g., 4:1 mixture), degassed
-
Reaction vessel (e.g., Schlenk flask)
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Procedure:
-
Vessel Preparation: Under an inert atmosphere, add 2-Chloro-5-iodophenol, the arylboronic acid, and anhydrous potassium carbonate to a dry Schlenk flask equipped with a magnetic stir bar.
-
Catalyst Addition: Add the palladium catalyst to the flask. The use of an inert atmosphere is critical here, as palladium catalysts can be sensitive to oxygen.
-
Solvent Addition: Add the degassed solvent mixture (e.g., Toluene/Water 4:1). Degassing the solvents (e.g., by sparging with nitrogen for 20-30 minutes) is crucial to remove dissolved oxygen which can deactivate the catalyst.
-
Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (2-Chloro-5-iodophenol) is consumed. This typically takes 2-12 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue using flash column chromatography on silica gel to yield the pure 2-chloro-5-arylphenol.
-
Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
References
-
AbacipharmTech. (n.d.). 2-Chloro-5-iodophenol. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-5-iodophenol. National Center for Biotechnology Information. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 2-Chloro-5-Iodophenol. Retrieved from [Link]
-
Zhengzhou Alfa Chemical Co.,Ltd. (n.d.). 2-Chloro-5-Iodophenol CAS: 289039-26-5. Retrieved from [Link]
-
Patsnap. (n.d.). Preparation method of 2-chloro-5-iodobenzoic acid. Retrieved from [Link]
- Google Patents. (n.d.). A synthetic method of 2-chloro-5-iodobenzoic acid.
-
S-Amine. (n.d.). A Material Safety Data Sheet 2-Iodophenol. Retrieved from [Link]
-
Patsnap. (n.d.). A kind of preparation method of 2-chloro-5-iodobenzoic acid. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 2-chloro-5-iodobenzoic acid.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Sourcing High-Purity Organic Intermediates: The Value of 2-Chloro-5-Iodophenol. Retrieved from [Link]
Sources
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